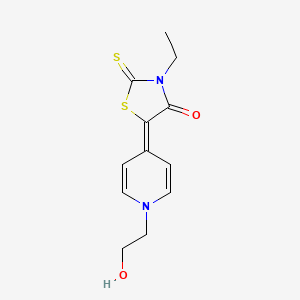

4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo-

Description

The compound 4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes a 3-ethyl substituent, a 2-thioxo group, and a 5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene) moiety.

Properties

CAS No. |

32112-80-4 |

|---|---|

Molecular Formula |

C12H14N2O2S2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

3-ethyl-5-[1-(2-hydroxyethyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H14N2O2S2/c1-2-14-11(16)10(18-12(14)17)9-3-5-13(6-4-9)7-8-15/h3-6,15H,2,7-8H2,1H3 |

InChI Key |

FCLYDLWAESRMLT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C(=C2C=CN(C=C2)CCO)SC1=S |

Origin of Product |

United States |

Preparation Methods

One-Pot Multi-Component Condensation

- Reactants: Aromatic amine (or heteroaromatic amine such as 2-hydroxyethyl-substituted pyridine), aromatic aldehyde, mercaptoacetic acid.

- Catalysts: Bi(SCH2COOH)3, vanadyl sulfate (VOSO4), or other metal-based catalysts.

- Conditions: Solvent-free or in solvents like ethanol, acetonitrile; reaction temperatures around 70–110 °C.

- Outcome: Efficient formation of thiazolidin-4-one ring with good yields, typically enhanced by raising temperature or using ultrasonic irradiation.

Reflux and Cyclization

- Reactants: Hydrazine carbothioamide derivatives with dimethyl acetylenedicarboxylate (DMAD) in absolute ethanol.

- Conditions: Refluxing to promote cyclization and elimination of methanol.

- Outcome: Formation of thiazolidinone analogues with potential for further functionalization.

Pyridine-Containing Analogues Synthesis

- Reactants: 2-chloro-N-arylacetamide (prepared from aromatic amine, DMF, chloroacetyl chloride) reacted with ammonium thiocyanate in ethanol to form intermediates.

- Further Reaction: Intermediate reacts with pyridine aldehyde and piperidine to yield pyridine-substituted thiazolidinones.

- Relevance: This pathway is particularly suited for introducing pyridinylidene groups like the 2-hydroxyethyl pyridinylidene moiety.

Catalytic and Green Chemistry Approaches

Several green and catalytic methods have been reported to improve efficiency and sustainability:

| Method | Catalyst/Condition | Key Features | Yield Range (%) |

|---|---|---|---|

| Ultrasonic Irradiation | VOSO4 in acetonitrile | Enhanced reaction rate, energy efficient | 80–92 |

| Nanoparticle Catalysis | MgO nanoparticles, nano-NiZr4(PO4)6, CuCr2O4 nanoparticles | High selectivity, mild conditions | 82–93 |

| Solvent-Free Conditions | Bi(SCH2COOH)3 catalyst | Eco-friendly, simple setup | 75–85 |

| Microwave Irradiation | Zeolite 5A, mMWCNT nanocomposite | Rapid synthesis, improved yields | 85–90 |

Representative Preparation Procedure for 4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo-

Step 1: Synthesis of Intermediate

- React 2-chloro-N-(2-hydroxyethyl)pyridin-4-ylacetamide with ammonium thiocyanate in ethanol under reflux to form a thiourea intermediate.

Step 2: Cyclization

- Condense the intermediate with 2-hydroxyethylpyridine-4-carbaldehyde in the presence of piperidine as base catalyst.

- Heat the mixture at 70–90 °C for 4–6 hours under stirring.

Step 3: Purification

- Cool the reaction mixture, precipitate the product by adding water.

- Filter and purify by recrystallization or column chromatography using silica gel (60–120 mesh).

Analytical and Purification Notes

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.

- High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC with mobile phase of acetonitrile, water, and phosphoric acid or formic acid (for MS compatibility) is effective for separation and purity analysis.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

- Column Chromatography: Silica gel chromatography is standard for purification.

Data Table: Summary of Preparation Routes and Yields

| Route No. | Reactants | Catalyst/Condition | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic amine + aldehyde + mercaptoacetic acid | Bi(SCH2COOH)3, solvent-free | 70 | 75–85 | One-pot synthesis |

| 2 | Hydrazine carbothioamide + DMAD | Reflux in ethanol | 78 | 80–88 | Cyclization route |

| 3 | 2-chloro-N-arylacetamide + ammonium thiocyanate + pyridine aldehyde | Ethanol, piperidine catalyst | 70–90 | 78–90 | Pyridine analogues |

| 4 | Aldehyde + amine + mercaptoacetic acid | VOSO4, ultrasonic irradiation | 50–60 | 82–92 | Green chemistry method |

| 5 | Aldehyde + amine + mercaptoacetic acid | MgO nanoparticles, aqueous | Room temp | 85–93 | Nanoparticle catalysis |

In-Depth Research Findings

- Increasing temperature generally improves yield but may affect selectivity.

- Use of ultrasonic or microwave irradiation accelerates reaction times and enhances product purity.

- Nanoparticle catalysts enable milder reaction conditions and are reusable, aligning with green chemistry principles.

- The presence of the hydroxyethyl substituent on the pyridinyl moiety requires careful control of reaction conditions to avoid side reactions such as polymerization or over-oxidation.

- Purification by silica gel chromatography is effective, but reverse phase HPLC is preferred for analytical-scale purity assessment and isolation of impurities.

Chemical Reactions Analysis

Formation of the Exocyclic Double Bond (C5 Position)

The 5-ene-4-thiazolidinone moiety is introduced via Knoevenagel condensation or Michael addition reactions :

-

Knoevenagel Condensation : The nucleophilic methylene group at C5 of the thiazolidinone core reacts with an electrophilic carbonyl compound (e.g., pyridinaldehyde derivatives) in the presence of catalysts like piperidine or sodium acetate. This forms the exocyclic double bond .

-

Michael Addition : Reaction of the C5 methylene group with activated α,β-unsaturated carbonyl compounds (e.g., arylidene malononitriles) under basic conditions (e.g., ethanol, piperidine) yields the 5-ene derivative .

Hybridization with Pyridinylidene Moiety

The pyridinylidene fragment at the C5 position is likely introduced via condensation with a pyridinaldehyde derivative :

-

Mechanism : A pyridinaldehyde (bearing a 2-hydroxyethyl group at position 1) undergoes condensation with the thiazolidinone core. This involves:

-

Formation of a Schiff base intermediate.

-

Dehydration to yield the ylidene group.

-

-

Catalysts : Piperidine, sodium acetate, or ammonia acetate in solvents like ethanol or DMF .

Structural Transformation and Functionalization

Further modifications to the thiazolidinone core or pyridinylidene moiety may include:

-

Bromination/Dehydrogenation : Selective bromination at C5 followed by elimination to form the double bond .

-

Dye Formation : Reaction with methylated thioxo groups or S-Me salts to form merocyanine dyes .

Pathway A: One-Pot Three-Component Reaction

-

Thiazolidinone Core Synthesis :

-

C5 Condensation :

Reaction Mechanism Insights

-

Nucleophilic Attack : The C5 methylene group acts as a nucleophile, attacking electrophilic carbonyl centers (e.g., in Knoevenagel condensation) .

-

Electrophilic Addition : Michael addition involves attack on α,β-unsaturated carbonyls via enolate intermediates .

-

Cyclization : Formation of the thiazolidinone ring occurs via intramolecular attack of the amine group on the ester moiety .

Challenges and Optimization

-

Regioselectivity : Control of the exocyclic double bond position (C5 vs. other sites) is critical, often managed by steric or electronic directing groups .

-

Yield Enhancement : Use of microwave irradiation, green solvents (e.g., PEG), or catalysts like l-proline improves reaction efficiency .

Analytical Data and Characterization

-

NMR Spectroscopy : Confirms the formation of the thiazolidinone core and ylidene group via chemical shifts (e.g., δ ~8–9 ppm for aromatic protons) .

-

Mass Spectrometry : Verifies molecular weight (e.g., ~346 g/mol for similar structures) .

This synthesis leverages versatile condensation reactions and hybridization strategies to construct the target compound, with flexibility in reaction conditions and reagents for optimization.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiazolidinone, including the compound , exhibit potent anticancer activity. For instance, studies have shown that certain thiazolidinone derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF7), lung (A549), and colorectal (HCT116) cancers. Notably, one study reported an IC50 value of 10.74 µM for a derivative against A549 cells, demonstrating significant potency compared to standard treatments .

Anti-inflammatory Effects

Thiazolidinones have been recognized for their anti-inflammatory properties. They modulate inflammatory pathways and can serve as potential treatments for conditions characterized by excessive inflammation . The compound's structure allows it to interact with various molecular targets involved in inflammatory responses.

Antidiabetic Activity

The thiazolidinone scaffold is linked to antidiabetic effects, particularly through its interaction with peroxisome proliferator-activated receptors (PPARs). Some derivatives have shown promise in enhancing insulin sensitivity and reducing blood glucose levels in preclinical models .

Antimicrobial and Antitubercular Properties

The compound also exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its derivatives have been studied for their effectiveness against Mycobacterium tuberculosis, showcasing potential as new antitubercular agents .

Drug Development

The structural versatility of thiazolidinones allows for modifications that can enhance their pharmacological profiles. For example, the incorporation of different substituents at specific positions on the thiazolidinone ring can lead to compounds with improved efficacy and reduced toxicity . This adaptability makes them suitable candidates for developing new therapeutic agents targeting various diseases.

Analytical Applications

The compound can be analyzed using high-performance liquid chromatography (HPLC), which is essential for quality control in pharmaceutical manufacturing. The method involves using a reverse-phase column and is scalable for preparative separations, making it useful for isolating impurities or active pharmaceutical ingredients .

Case Studies and Research Findings

Several studies highlight the potential applications of thiazolidinone derivatives:

- A study focused on synthesizing new thiazolidinone derivatives demonstrated their efficacy against cervical cancer by targeting the epidermal growth factor receptor (EGFR) pathway .

- Research on quinazolinone-thiazolidinone hybrids indicated promising anticancer activity against MCF7 and A549 cell lines, suggesting that modifications to the thiazolidinone framework can yield potent therapeutic agents .

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in microbial growth or inflammation. The presence of the thiazolidinone ring and pyridinylidene group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Arylidene Substituents : Electron-withdrawing groups (e.g., nitro in ) lower melting points compared to electron-donating groups (e.g., methoxy in ).

- Side Chains: Hydrophilic groups like 2-hydroxyethyl (target compound) or diethylaminoethyl () improve solubility, whereas bulky substituents (e.g., coumarinylmethyl in ) increase melting points.

- Synthetic Yields : Yields vary significantly (24–73%) depending on steric hindrance and reaction conditions (e.g., ).

Electronic and Electrochemical Properties

- Rhodanine Core: The 2-thioxo group enhances redox activity, making these compounds suitable for electrochemical studies. For example, azulenylmethylene-substituted analogues exhibit distinct oxidation potentials depending on substituent conjugation (e.g., −0.45 V to −0.72 V vs. Ag/AgCl) .

- Pyridinylidene vs.

Biological Activity

4-Thiazolidinone, 3-ethyl-5-(1-(2-hydroxyethyl)-4(1H)-pyridinylidene)-2-thioxo- (CAS No. 32112-80-4) is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidinone core structure that can be modified to enhance its pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 282.38 g/mol .

Biological Activities

Thiazolidinones, including the compound , exhibit a wide range of biological activities. Recent studies have highlighted their potential as therapeutic agents against various diseases.

Antidiabetic Activity

Thiazolidinones are known for their antidiabetic properties, primarily through their action as agonists of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism enhances insulin sensitivity and glucose homeostasis. For instance, derivatives of thiazolidinone have been shown to lower blood glucose levels in diabetic models .

Antioxidant Properties

Research indicates that thiazolidinones possess significant antioxidant capabilities. They can scavenge free radicals and inhibit lipid peroxidation, thus protecting cells from oxidative stress. For example, specific thiazolidinone derivatives demonstrated potent antioxidant activity in various assays, including DPPH and ABTS tests .

Antimicrobial and Antitubercular Activities

The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, including those responsible for tuberculosis. The structural modifications on the thiazolidinone scaffold can enhance its efficacy against Mycobacterium tuberculosis .

Anticancer Potential

Thiazolidinones have been explored for their anticancer properties. They exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Recent findings suggest that certain derivatives can inhibit specific enzymes involved in cancer progression, making them potential candidates for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is highly dependent on their structural features. Modifications at positions 2, 3, and 5 of the thiazolidinone ring can significantly alter their pharmacological profiles. For instance:

| Position | Modification | Effect |

|---|---|---|

| 2 | Hydroxyethyl group | Enhances solubility and bioactivity |

| 3 | Alkyl substituents | Increases lipophilicity |

| 5 | Pyridinylidene moiety | Boosts anticancer and antimicrobial activity |

Case Studies

Several studies have investigated the biological activities of thiazolidinones:

- Antidiabetic Activity : A study demonstrated that a series of thiazolidinone derivatives lowered blood glucose levels in diabetic rats, showcasing their potential as antidiabetic agents .

- Antioxidant Activity : Research showed that specific thiazolidinone compounds exhibited significant inhibition of lipid peroxidation with EC50 values indicating strong antioxidant properties .

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various thiazolidinone derivatives against pathogenic bacteria and found promising results against resistant strains .

Q & A

Q. What are the optimal synthetic routes for preparing 4-thiazolidinone derivatives with pyridinylidene substituents?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation , a widely used method for introducing arylidene/heteroarylidene groups. For example:

- React 3-ethyl-2-thioxothiazolidin-4-one with a substituted pyridine aldehyde (e.g., 1-(2-hydroxyethyl)-4-pyridinecarboxaldehyde) in glacial acetic acid, using ammonium acetate as a catalyst.

- Reflux the mixture for 8–12 hours under inert conditions, followed by purification via column chromatography (hexane:ethyl acetate gradients) .

Key Validation: Monitor reaction progress via TLC and confirm product purity using HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing 4-thiazolidinone derivatives?

Methodological Answer:

- IR Spectroscopy : Detect characteristic C=O (1650–1750 cm⁻¹) and C=N (1550–1650 cm⁻¹) stretches to confirm the thiazolidinone core and imine bond formation .

- ¹H/¹³C NMR : Identify substituents (e.g., ethyl groups at ~δ 1.2–1.4 ppm for CH₃ and δ 3.5–4.0 ppm for CH₂) and pyridinylidene protons (aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions) and fragmentation patterns .

Q. What in vitro assays are recommended for evaluating the antimicrobial activity of 4-thiazolidinone derivatives?

Methodological Answer:

- Use agar dilution or broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- For antifungal activity, employ Candida albicans models with fluconazole as a positive control .

Advanced Research Questions

Q. How can QSAR models guide the design of 4-thiazolidinone derivatives with enhanced anticancer activity?

Methodological Answer:

- Develop quantitative structure-activity relationship (QSAR) models using Gaussian processes or multiple linear regression (MLR) to correlate substituent effects (e.g., electron-withdrawing groups at C-5, allyl groups at N-3) with tumor growth inhibition .

- Prioritize derivatives with logP values <5 for improved bioavailability and hydrogen bond donors ≤2 to reduce off-target interactions .

Q. What strategies address conflicting bioactivity data in 4-thiazolidinone derivatives across different studies?

Methodological Answer:

- Validate assay conditions : Standardize cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) to minimize variability .

- Confirm stereochemistry : Use X-ray crystallography to resolve Z/E isomerism, which can dramatically alter biological activity .

- Assess purity : Eliminate synthetic byproducts (e.g., unreacted aldehydes) via preparative HPLC .

Q. How does the stereochemistry of the thiazolidinone ring affect interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding of Z-isomers (preferred conformation) with enzyme active sites (e.g., EGFR kinase). The thioxo group at C-2 and pyridinylidene moiety at C-5 form critical hydrogen bonds with residues like Lys721 and Asp831 .

- Dynamic simulations : Perform 100-ns MD simulations to assess stability of ligand-protein complexes, focusing on RMSD values <2.0 Å .

Q. What computational methods predict regioselectivity in nucleophilic additions to 4-thiazolidinone systems?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C-5 of the thiazolidinone ring) prone to arylidene substitution .

- Solvent modeling : Use COSMO-RS to predict reaction outcomes in polar aprotic solvents (e.g., DMF enhances nucleophilic attack at C-5) .

Q. How to resolve discrepancies in reaction yields when scaling up 4-thiazolidinone syntheses?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.